molecular formula C12H21NO5 B3136274 ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate CAS No. 413597-67-8

ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate

Cat. No.: B3136274
CAS No.: 413597-67-8
M. Wt: 259.3 g/mol
InChI Key: YCSWTNOOIHXDLP-UHFFFAOYSA-N
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Description

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate is a chemical compound with the molecular formula C12H21NO5. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with cyclobutanecarboxylate derivatives. One common method includes the use of a phosphonium ionic liquid to facilitate the deprotection of the Boc group at high temperatures . This method is advantageous due to its high thermal stability and low viscosity, which improve product purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-1-carboxylate
  • Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxycyclohexane-1-carboxylate

Uniqueness

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. This structural feature makes it particularly useful in the synthesis of constrained cyclic peptides and other bioactive molecules .

Properties

IUPAC Name

ethyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-9(15)12(6-8(14)7-12)13-10(16)18-11(2,3)4/h8,14H,5-7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSWTNOOIHXDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester synthesized as above is dissolved in an alcohol solvent such as ethanol or an acetate ester solvent such as ethyl acetate ester, and palladium-on-activated carbon (amount: 10 w/w % or more relative to the substrate) is added to the solution in an atmosphere of hydrogen to allow them to react under stirring at room temperature. The reaction solution is then filtered through Celite, and the filtrate is concentrated and purified to yield 1-(N-(t-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester (Step 4).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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